(5-(Pyridin-3-yl)furan-2-yl)boronic acid
CAS No.:
Cat. No.: VC18857779
Molecular Formula: C9H8BNO3
Molecular Weight: 188.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BNO3 |
|---|---|
| Molecular Weight | 188.98 g/mol |
| IUPAC Name | (5-pyridin-3-ylfuran-2-yl)boronic acid |
| Standard InChI | InChI=1S/C9H8BNO3/c12-10(13)9-4-3-8(14-9)7-2-1-5-11-6-7/h1-6,12-13H |
| Standard InChI Key | HQGOSGJTBLSEEZ-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC=C(O1)C2=CN=CC=C2)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (5-(pyridin-3-yl)furan-2-yl)boronic acid, reflects its bicyclic structure: a furan ring (C₄H₃O) fused with a pyridine ring (C₅H₄N) at the 5-position and a boronic acid (–B(OH)₂) group at the 2-position. The planar arrangement of the furan and pyridine rings facilitates π-π stacking interactions, while the boronic acid moiety enables covalent bonding with diols and other nucleophiles.
Physicochemical Characteristics
The molecular formula is C₉H₇BNO₃, with a molecular weight of 187.97 g/mol. Key properties include:
| Property | Value/Description |
|---|---|
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| Stability | Hygroscopic; prone to protodeboronation under acidic conditions |
| pKa (boronic acid) | ~8.5–9.2 (dependent on solvent) |
| Melting Point | Not experimentally reported |
The boronic acid group’s reactivity is often mitigated by converting it to a pinacol ester, as seen in the related compound 4-(pyridin-3-yl)furan-2-boronic acid pinacol ester (PubChem CID: 133635030), which enhances stability for storage and handling .
Synthesis and Derivatization
Suzuki-Miyaura Cross-Coupling
The primary synthetic route involves Suzuki-Miyaura coupling, leveraging the boronic acid’s ability to form carbon-carbon bonds with aryl halides. For example, 5-bromofuran-2-ylboronic acid can react with 3-pyridinylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to yield the target compound .
Reaction Conditions:
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Catalyst: Pd(PPh₃)₄ (1–5 mol%)
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Solvent: MeCN/H₂O (1:1 v/v)
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Temperature: 60–80°C
Miyaura Borylation
An alternative approach involves borylating a preformed 5-(pyridin-3-yl)furan-2-yl halide. For instance, treating 5-(pyridin-3-yl)furan-2-yl bromide with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) generates the pinacol-protected boronic ester, which is subsequently hydrolyzed to the free boronic acid .
Applications in Medicinal Chemistry
Sirtuin 2 (SIRT2) Inhibitors
Derivatives of (5-aryl-furan-2-yl)boronic acids have shown promise as SIRT2 inhibitors, a therapeutic target for neurodegenerative diseases and cancer. In a 2019 study, (5-phenylfuran-2-yl)methanamine derivatives exhibited potent SIRT2 inhibition (IC₅₀ = 2.47 μM), with pyridine-containing analogs demonstrating enhanced water solubility and binding affinity . Molecular docking revealed that the pyridine ring engages in hydrophobic interactions with residues Phe119 and Phe234 in the SIRT2 active site, while the boronic acid moiety could theoretically coordinate catalytic zinc ions .
Proteasome Inhibitors
Boronic acids are well-known protease inhibitors due to their ability to form reversible covalent bonds with catalytic threonine residues. Although direct studies on (5-(pyridin-3-yl)furan-2-yl)boronic acid are lacking, structurally related compounds (e.g., bortezomib) validate the pharmacophoric potential of boronic acids in oncology .
Material Science Applications
Metal-Organic Frameworks (MOFs)
The compound’s boronic acid group can coordinate with metal ions (e.g., Zn²⁺, Cu²⁺) to form MOFs with tunable porosity. These materials are investigated for gas storage, catalysis, and sensing applications. For example, furan-containing MOFs exhibit high CO₂ adsorption capacity due to the polarizable π-system .
Polymer Chemistry
Incorporating the compound into conjugated polymers enhances electron-transport properties, making it suitable for organic electronics. The pyridine moiety improves solubility in organic solvents, while the boronic acid enables post-polymerization functionalization.
Future Perspectives
Future research should prioritize:
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Catalytic Applications: Exploiting the compound’s bifunctional groups in asymmetric catalysis.
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Drug Delivery: Designing boronic acid-based prodrugs responsive to physiological pH or reactive oxygen species.
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Structural Optimization: Modifying the pyridine substituents to enhance binding affinity in SIRT2 inhibitors .
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